1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with two bis(4-fluorophenyl)methoxyethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine typically involves a multi-step process. One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as azides or halides .
Wissenschaftliche Forschungsanwendungen
1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the dopamine transporter (DAT) and inhibit the uptake of dopamine . This interaction is crucial for its potential use in treating neurological disorders. The compound’s structure allows it to fit into the binding site of DAT, blocking dopamine reuptake and increasing dopamine levels in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GBR-12909: Another dopamine transporter inhibitor, used in research related to dopamine-related disorders.
Uniqueness
1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Eigenschaften
146030-35-5 | |
Molekularformel |
C34H34F4N2O2 |
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
1,4-bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine |
InChI |
InChI=1S/C34H34F4N2O2/c35-29-9-1-25(2-10-29)33(26-3-11-30(36)12-4-26)41-23-21-39-17-19-40(20-18-39)22-24-42-34(27-5-13-31(37)14-6-27)28-7-15-32(38)16-8-28/h1-16,33-34H,17-24H2 |
InChI-Schlüssel |
NNPGQYMXSXYOPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCOC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.